Clivorine

Description

Pyrrolizidine (B1209537) Alkaloids: Context and Classification

General Overview of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds synthesized by numerous plant species as a defense mechanism against herbivores. mdpi.comwikipedia.org Chemically, they are esters composed of a necine base, which is a pyrrolizidine ring system, and one or more necic acids. phytolab.com There are over 600 known PAs found in more than 6,000 plant species worldwide. mdpi.comresearchgate.net The structure of the necine base and the esterified necic acids determines the specific type of PA and its biological activity. phytolab.com PAs are known for their potential toxicity, which has been a significant area of research. mdpi.com

Clivorine as an Otonecine-Type Pyrrolizidine Alkaloid

This compound is classified as an otonecine-type pyrrolizidine alkaloid. researchgate.netacs.org This classification is based on its unique necine base structure, otonecine (B3428663). Unlike other major types of PAs such as retronecine (B1221780) and heliotridine, the otonecine type is derived from a monocyclic base, features a carbonyl group at the C-8 position, and has a methylated nitrogen atom. mdpi.comencyclopedia.pub This structural distinction, particularly the 1,2-unsaturated necine core, is a prerequisite for its toxic properties. phytolab.comencyclopedia.pub The metabolic activation of this double bond in the liver leads to the formation of reactive pyrrolic esters, which are responsible for its biological effects. phytolab.comencyclopedia.pub

Natural Occurrence and Botanical Sources of this compound

Plant Genera and Species

This compound is predominantly found in plants belonging to the Asteraceae family, particularly within the genera Ligularia and Senecio. biosynth.complos.org Specific species known to contain this compound include Ligularia hodgsonii Hook, from which it has been isolated as a potent toxic compound. researchgate.netnih.gov It is also found in Ligularia dentata. plos.org Research has also identified this compound in various other Ligularia species. acs.org While primarily associated with Ligularia, some Senecio species are also known to produce this alkaloid. biosynth.com

Distribution and Ecological Significance in Plants

The production of this compound and other pyrrolizidine alkaloids serves as a chemical defense for the plants against herbivores, including insects and mammals. phytolab.combiosynth.com This defensive role is a significant aspect of the plant's ecological strategy, deterring consumption and ensuring survival. phytolab.com The presence of these toxic compounds in plants can have broader ecological implications, as they can enter the food chain through various means. mdpi.com

Historical and Current Research Landscape of this compound

Historically, research on this compound has been driven by its presence in traditional herbal medicines and the recognition of its toxic potential. plos.orgtandfonline.com Early studies focused on its isolation, structural elucidation, and initial toxicological assessments. For instance, this compound was identified as a hepatotoxic and carcinogenic agent in rats and mutagenic in the presence of a mammalian microsomal enzyme system, indicating that metabolic activation is crucial for its toxicity. acs.org

Current research continues to explore the mechanisms of this compound-induced toxicity. Studies have investigated its effects on liver cells, demonstrating that it can induce apoptosis (programmed cell death) and oxidative stress. researchgate.netnih.govddtjournal.com Research has also delved into the metabolic pathways of this compound, identifying the formation of reactive pyrrolic esters as a key step in its toxic action. acs.org Furthermore, investigations into potential neurotoxic effects have emerged, suggesting that this compound may impair neuronal differentiation. nih.gov The development of analytical methods to detect and quantify this compound and its metabolites remains an active area of research, crucial for understanding its impact on human and animal health. mdpi.com

Structure

2D Structure

3D Structure

Propriétés

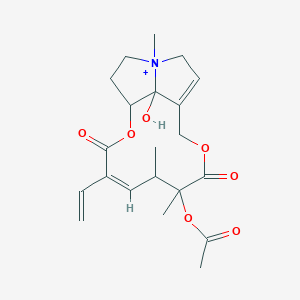

Formule moléculaire |

C21H28NO7+ |

|---|---|

Poids moléculaire |

406.4 g/mol |

Nom IUPAC |

[(4Z)-4-ethenyl-17-hydroxy-6,7,14-trimethyl-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadeca-4,11-dien-7-yl] acetate |

InChI |

InChI=1S/C21H28NO7/c1-6-15-11-13(2)20(4,29-14(3)23)19(25)27-12-16-7-9-22(5)10-8-17(21(16,22)26)28-18(15)24/h6-7,11,13,17,26H,1,8-10,12H2,2-5H3/q+1/b15-11- |

Clé InChI |

NEHWGXHBNGZJNY-PTNGSMBKSA-N |

SMILES |

CC1C=C(C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C1(C)OC(=O)C)O)C)C=C |

SMILES isomérique |

CC1/C=C(\C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C1(C)OC(=O)C)O)C)/C=C |

SMILES canonique |

CC1C=C(C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C1(C)OC(=O)C)O)C)C=C |

Synonymes |

clivorine |

Origine du produit |

United States |

Biosynthesis and Structural Elucidation of Clivorine

Pathways of Pyrrolizidine (B1209537) Alkaloid Biosynthesis Relevant to Clivorine

Pyrrolizidine alkaloids are derived from the metabolism of certain amino acids and polyamines in plants. The core structure, the necine base, originates from these precursors through specific enzymatic transformations.

The biosynthesis of the necine base moiety of pyrrolizidine alkaloids is linked to primary metabolism through the polyamines putrescine and spermidine (B129725). rsc.orgnih.gov These polyamines are derived from amino acids such as arginine or ornithine. rsc.org Spermidine serves as an essential biosynthetic precursor, contributing its aminobutyl group to putrescine to form homospermidine. nih.gov Homospermidine is recognized as the first pathway-specific intermediate in pyrrolizidine alkaloid biosynthesis. rsc.orgnih.govpnas.org

The necic acids that esterify the necine base can originate from various metabolic pathways. Some, like acetic acid, are common in plant metabolism, while others, such as tiglic and angelic acids, are formed through specific routes, for instance, from L-isoleucine. mdpi.com this compound is classified as an otonecine-type pyrrolizidine alkaloid. researchgate.netnih.gov Otonecine-type PAs feature a necine base structurally similar to retronecine-type PAs, distinguished by an R absolute configuration at the C7 position. researchgate.net

A key enzymatic step in the biosynthesis of pyrrolizidine alkaloids is catalyzed by homospermidine synthase (HSS). rsc.orgnih.govpnas.org This enzyme facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, resulting in the formation of homospermidine. pnas.org HSS is considered the first enzyme specific to the pyrrolizidine alkaloid pathway. pnas.org Following the formation of the necine base from homospermidine, various necic acids are synthesized and subsequently esterified to the hydroxyl groups of the necine base through enzymatic reactions. mdpi.com While specific enzymatic details for the complete formation of this compound are complex and involve multiple steps including necic acid biosynthesis and esterification, the formation of the homospermidine intermediate by HSS is a foundational step for the necine base core found in this compound.

Precursor Utilization in Plant Metabolism

Isolation and Purification Methodologies

The isolation and purification of this compound from plant material involve several steps aimed at extracting the alkaloid from the complex plant matrix and separating it from other compounds.

This compound has been isolated from plant sources such as Ligularia hodgsonii using standard alkaloid extraction procedures. acs.org General methods for extracting bioactive compounds from plant materials include solvent extraction techniques such as maceration, percolation, decoction, reflux extraction, and Soxhlet extraction. encyclopedia.pubmdpi.comnih.govdergipark.org.tr Other methods include distillation, pressing, and sublimation. encyclopedia.pub Solvent extraction is a widely utilized method, and the choice of solvent is crucial, often depending on the polarity of the target compound to maximize extraction efficiency. encyclopedia.pubnih.govdergipark.org.tr The process typically involves soaking the plant material in a suitable solvent, allowing the soluble compounds to dissolve, and then collecting the extract. encyclopedia.pubdergipark.org.tr

Chromatographic techniques are essential for purifying this compound from crude plant extracts. Common methods employed for the separation and analysis of pyrrolizidine alkaloids, including this compound, include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govacs.orgnih.govijstr.orgmdpi.comresearchgate.netresearchgate.netmetwarebio.comwiley.comlcservicesltd.co.uk

HPLC is a powerful technique for separating complex mixtures based on the differential interaction of compounds with a stationary phase and a liquid mobile phase. lcservicesltd.co.uk It is often preferred for the analysis of thermally labile and larger molecules. researchgate.netlcservicesltd.co.uk GC-MS is particularly useful for the separation and identification of volatile compounds after they are carried through a stationary phase by a gaseous mobile phase. researchgate.netlcservicesltd.co.uk TLC is a simpler and often preliminary technique used for separating compounds on a thin layer of stationary phase coated on a plate. nih.govmetwarebio.com Solid-phase extraction (SPE) can also be utilized as a purification step for crude extracts before chromatographic analysis. researchgate.net HPLC-MS and GC-MS are recommended analytical techniques for the detection of pyrrolizidine alkaloids in food matrices due to their sensitivity and selectivity. mdpi.com

Extraction Procedures from Plant Material

Spectroscopic and Analytical Characterization Techniques

After isolation and purification, spectroscopic and analytical techniques are used to confirm the identity and determine the structure of this compound. The identity of isolated this compound has been confirmed using a combination of UV, IR, NMR, and MS analyses. acs.org

These spectroscopic methods provide complementary information about the molecular structure:

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which can help in deducing the molecular structure. sciepub.comsolubilityofthings.comlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule based on characteristic absorption bands corresponding to molecular vibrations. sciepub.comsolubilityofthings.comlibretexts.orglehigh.edufiveable.me

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for analyzing electronic transitions within the molecule, particularly in the presence of conjugated systems. sciepub.comsolubilityofthings.comlibretexts.orglehigh.edufiveable.me It can also be used for quantitative analysis. lcservicesltd.co.uklehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the arrangement of atoms, particularly hydrogen and carbon atoms, within the molecule. nih.govsciepub.comsolubilityofthings.comlibretexts.orglehigh.edufiveable.me Analysis of NMR spectra allows for the determination of the compound's bonding framework. libretexts.org

These techniques, when used in combination, provide comprehensive data for the unambiguous structural elucidation of this compound. sciepub.com

Here is a table summarizing some of the chromatographic techniques used in the analysis of pyrrolizidine alkaloids, including this compound:

| Technique | Principle | Common Applications for PAs/Clivorine |

| TLC | Separation based on differential adsorption | Preliminary separation, monitoring purification progress |

| HPLC | Separation based on partitioning or adsorption | Purification, quantitative and qualitative analysis of non-volatile PAs |

| GC-MS | Separation of volatile compounds by gas chromatography, followed by mass detection | Identification and quantification of volatile PAs |

| HPLC-MS | Coupling of HPLC and MS | Highly sensitive and selective analysis of PAs in complex matrices |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. acdlabs.com For this compound, MS has been used to confirm its molecular formula, which is C₂₁H₂₇NO₇, with a molecular weight of 405.4 g/mol . biosynth.comnih.govchemspider.com High-resolution electrospray ionization mass spectrometry (HRESIMS) provides precise mass measurements, aiding in the confirmation of the molecular formula. nih.gov For instance, a study on related compounds from Ligularia species reported HRESIMS data, indicating the utility of this technique in analyzing such natural products. nih.gov

The fragmentation pattern observed in the mass spectrum of this compound provides crucial details about its structure. Different ionization techniques can influence the fragmentation. acdlabs.com Soft ionization methods like electrospray ionization (ESI) typically produce a prominent molecular ion peak, often in the form of a protonated molecule ([M+H]⁺) or other adducts, with less fragmentation. acdlabs.com Hard ionization methods like electron ionization (EI) impart more energy, leading to extensive fragmentation and potentially a smaller or absent molecular ion peak, but yielding characteristic fragment ions that help in piecing together the molecular structure. acdlabs.com Studies on the metabolism of this compound have utilized MS/MS (tandem mass spectrometry) to analyze metabolites, observing specific fragmentation ions that are in agreement with proposed structures. researchgate.net Analysis of fragmentation patterns helps in identifying key substructures within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the detailed connectivity and three-dimensional structure of organic molecules like this compound. organicchemistrydata.org Both ¹H NMR and ¹³C NMR spectroscopy provide distinct information about the hydrogen and carbon atoms within the molecule. organicchemistrydata.orgresearchgate.netoregonstate.edu

¹H NMR spectra reveal the different types of protons, their chemical environments, and their coupling interactions with neighboring protons. organicchemistrydata.orgresearchgate.nethmdb.cahmdb.ca Analysis of chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J values) allows for the assignment of specific proton signals to different parts of the this compound molecule. For example, the presence of methyl groups, vinylic protons, and protons on carbon atoms bearing oxygen or nitrogen can be identified and characterized by their unique chemical shifts and coupling patterns. researchgate.net

¹³C NMR spectra provide information about the carbon skeleton of the molecule. organicchemistrydata.orgresearchgate.netoregonstate.eduhmdb.ca The chemical shifts of carbon signals are highly sensitive to their electronic environment, allowing differentiation between different types of carbon atoms, such as methyl, methylene, methine, quaternary carbons, carbonyl carbons, and vinylic carbons. researchgate.netoregonstate.edu DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary). researchgate.net

Detailed analysis of 1D NMR spectra (¹H and ¹³C) and 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for complete structural assignment. COSY (Correlation Spectroscopy) reveals proton-proton couplings, indicating which protons are on adjacent carbons. HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity and helping to connect different fragments of the molecule. obolibrary.org

While specific detailed NMR data for this compound from the search results are limited to general descriptions of its application in structural confirmation plos.org and examples from other compounds nih.govresearchgate.netobolibrary.org, the principles of NMR application described are directly relevant to its use in elucidating the structure of this compound. Researchers have confirmed the structures of pyrrolizidine alkaloids using MS and NMR spectroscopy. plos.org

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems and functional groups with non-bonding electrons. usp.brmsu.eduuomustansiriyah.edu.iq The UV-Vis spectrum of a compound shows absorption maxima (λmax) at specific wavelengths, which can indicate the presence of chromophores. usp.bruomustansiriyah.edu.iqresearchgate.net For this compound, the presence of double bonds and carbonyl groups contributes to its UV absorption profile. naturalproducts.netnih.gov While specific λmax values for this compound were not prominently detailed in the search results, UV-Vis spectroscopy is a standard technique used in the characterization of natural products. nih.gov The position and intensity of UV-Vis absorption bands are influenced by factors such as conjugation and the type of solvent used. uomustansiriyah.edu.iq

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. uc.edu Different bonds and functional groups absorb infrared radiation at specific wavenumbers, resulting in characteristic peaks in the IR spectrum. uc.eduspectroscopyonline.com For this compound, key functional groups include ester carbonyls, amide carbonyls (as it's a macrocyclic diester pyrrolizidine alkaloid), C=C double bonds, C-O bonds, and C-H bonds. naturalproducts.netnih.gov

Characteristic IR absorption bands expected for this compound would include:

Carbonyl stretches (C=O) from the ester and possibly amide functionalities, typically appearing in the range of 1700-1750 cm⁻¹. uc.edu

C=C stretches from the vinylic group and potentially within the macrocycle, usually observed in the range of 1630-1680 cm⁻¹. uc.edu

C-O stretches from the ester linkages and possibly ether functionalities within the ring system, typically found in the region of 1000-1300 cm⁻¹. uc.edu

C-H stretching vibrations in the 2850-3100 cm⁻¹ range. uc.edu

Studies on related compounds and polysaccharides from Ligularia species have shown the application of IR spectroscopy to identify functional groups like hydroxyl, carbonyl, and alkenyl groups, demonstrating its relevance in the analysis of compounds from these plants. nih.govmdpi.com The IR spectrum provides complementary information to MS and NMR, aiding in the comprehensive structural elucidation of this compound.

Metabolic Transformations of Clivorine

Hepatic Bioactivation Pathways

The primary metabolic activation pathway of clivorine in the liver involves the formation of a reactive pyrrolic ester. nih.govresearchgate.netnih.gov This process is considered the key step leading to this compound-induced toxicity. researchgate.netnih.gov

Hepatic cytochrome P450 (CYP450) enzymes play an essential role in the metabolic activation of pyrrolizidine (B1209537) alkaloids (PAs), including this compound. researchgate.netresearchgate.netresearchgate.net The C-oxidation pathway, catalyzed by CYPs, is generally considered the metabolic activation route for PAs, leading to the dehydrogenation of PAs to dehydropyrrolizidine alkaloids (DHPAs). researchgate.net

Research using human liver microsomes and cDNA-expressed human CYPs has identified CYP3A4 as the major CYP isoform involved in the metabolism of this compound and the formation of its pyrrolic metabolites. researchgate.net Studies using selective CYP inhibitors demonstrated that CYP3A inhibitors, such as ketoconazole, strongly inhibit the metabolism of this compound and the formation of pyrrolic metabolites and bound pyrroles. researchgate.net Other CYP inhibitors, such as α-naphthoflavone (CYP1A2), sulfaphenazole (B1682705) (CYP2C9), quinidine (B1679956) (CYP2D6), and diethyldithiocarbamate (B1195824) (CYP2E1), showed no significant effects on this compound metabolism or pyrrolic metabolite formation in human liver microsomes. researchgate.net

In rats, CYP3A1 and CYP3A2 have been identified as significant contributors to the metabolic activation of this compound, catalyzing the formation of hepatotoxic pyrrolic metabolites. nih.govresearchgate.net Studies using recombinant rat CYPs confirmed that CYP3A1 and CYP3A2 could metabolize this compound to produce its corresponding hepatotoxic pyrrolic metabolites, while CYP2C12 and CYP2E1 could not. researchgate.net

Species and gender differences in susceptibility to this compound toxicity are linked to variations in the balance between bioactivation and detoxification pathways, particularly the activity and abundance of CYP3A enzymes. nih.govlawdata.com.twnih.govtaylorandfrancis.com For instance, male rats are more susceptible to this compound intoxication than female rats, which is suggested to be due to a significantly lower metabolic activation in females, possibly linked to lower CYP3A1/2 levels. nih.govnih.gov

The metabolic activation of this compound by hepatic CYPs, particularly the CYP3A subfamily, leads to the formation of an unstable and highly reactive pyrrolic ester. nih.govresearchgate.netnih.govnih.gov This reactive intermediate is the key molecule responsible for the genotoxic and hepatotoxic effects associated with this compound. lawdata.com.twresearchgate.netnih.gov Once formed, the pyrrolic ester can undergo further transformations, including hydrolysis, conjugation with glutathione (B108866), or covalent binding to hepatic tissue macromolecules like proteins and DNA. nih.govresearchgate.netnih.gov Covalent binding to cellular macromolecules is a critical step in the mechanism of PA-induced hepatotoxicity and genotoxicity. biosynth.comlawdata.com.twresearchgate.netresearchgate.net

Role of Cytochrome P450 Enzymes (e.g., CYP3A Subfamily)

Identification and Characterization of this compound Metabolites

Studies using techniques such as chromatography and mass spectrometry have identified several metabolites of this compound in liver microsomal incubations. researchgate.netnih.gov These metabolites are primarily formed from the further conversion of the unstable pyrrolic ester intermediate. researchgate.netnih.gov

Dehydroretronecine (B1196577) (DHR) is one of the metabolites identified from the metabolism of this compound in rat liver microsomes. nih.govresearchgate.netnih.gov DHR is generated from the hydrolysis of the unstable pyrrolic ester intermediate formed during the metabolic activation of this compound. researchgate.netnih.gov While DHR is less toxic than the reactive pyrrolic ester, its formation represents a subsequent step in the metabolic cascade following the initial bioactivation. nih.gov DHR has been identified and characterized using chromatographic and mass spectrometric analyses. researchgate.netnih.gov

Glutathione (GSH) conjugation is considered a detoxification pathway for reactive pyrrolic metabolites. lawdata.com.twresearchgate.net In the presence of GSH, the unstable pyrrolic ester formed from this compound can react with GSH to form glutathione conjugates. researchgate.netnih.gov

Studies have identified 7-glutathionyldehydroretronecine (7-GSH-DHR) and 7,9-diglutathionyldehydroretronecine (7,9-diGSH-DHR) as glutathione conjugates formed during the microsomal metabolism of this compound. nih.govresearchgate.netnih.govresearchgate.net These conjugates are formed by the reaction of the unstable pyrrolic ester with GSH added to the incubation system. researchgate.netnih.gov 7-GSH-DHR was previously reported as a microsomal metabolite of this compound, while 7,9-diGSH-DHR was identified as a metabolite of an otonecine-type PA for the first time in some studies. researchgate.netnih.gov These glutathione conjugates have been identified and characterized using chromatographic and mass spectrometric analyses, and their structures have been confirmed by techniques such as NMR. researchgate.netnih.gov

Clivoric acid is another metabolite that has been identified and characterized from the metabolism of this compound in rat liver microsomes. nih.govresearchgate.netnih.govresearchgate.net Clivoric acid is produced from further conversions of the unstable pyrrolic ester. researchgate.netnih.gov Its formation can be used to estimate the rate of metabolic activation. researchgate.net Clivoric acid was a previously unidentified metabolite in some earlier studies. researchgate.netnih.gov Its identification and characterization have been performed using chromatographic and mass spectrometric analyses, including NMR characterization of the isolated compound. researchgate.netnih.gov

Summary of Identified this compound Metabolites

Based on research findings, the following metabolites have been identified in in vitro studies of this compound metabolism, primarily in liver microsomes:

| Metabolite | Formation Pathway | Identification Methods |

| Dehydroretronecine (DHR) | Hydrolysis of the unstable pyrrolic ester | Chromatography, Mass Spectrometry researchgate.netnih.gov |

| 7-Glutathionyldehydroretronecine (7-GSH-DHR) | Conjugation of the unstable pyrrolic ester with GSH | Chromatography, Mass Spectrometry, NMR researchgate.netnih.govnih.gov |

| 7,9-Diglutathionyldehydroretronecine (7,9-diGSH-DHR) | Conjugation of the unstable pyrrolic ester with GSH | Chromatography, Mass Spectrometry, NMR researchgate.netnih.gov |

| Clivoric Acid | Further conversions of the unstable pyrrolic ester | Chromatography, Mass Spectrometry, NMR researchgate.netnih.gov |

| Tissue-bound pyrroles | Covalent binding of the unstable pyrrolic ester to hepatic tissues | Indirect determination researchgate.netnih.gov |

| Deacetylthis compound | Direct hydrolysis of this compound (female rat specific) | HPLC-UV/MS, Deacetylation/hydrolysis nih.govresearchgate.net |

Clivopic Acid

Clivopic acid is identified as a metabolite of this compound. researchgate.netnih.gov It is produced from the further conversions of the unstable pyrrolic ester intermediate. researchgate.netnih.gov In guinea pigs, a direct hydrolysis of this compound to form clivopic acid has been identified as a predominant detoxification pathway. nih.govacs.org Clivoric acid, distinct from clivopic acid, has also been identified as a metabolite formed from the unstable pyrrolic ester. researchgate.netnih.gov

Detoxification and Elimination Pathways

Detoxification pathways for this compound are critical in mitigating its toxicity. These pathways involve the conversion of this compound and its reactive metabolites into less toxic, more water-soluble compounds that can be readily eliminated from the body. Competition between metabolic activation and detoxification pathways is a key factor in determining the outcome of this compound exposure. researchgate.netresearchgate.net

Hydrolysis Mechanisms

Hydrolysis is a significant detoxification route for pyrrolizidine alkaloids, including this compound, as it promotes their clearance. mdpi.comnih.gov The unstable pyrrolic ester intermediate formed from this compound can undergo hydrolysis to generate dehydroretronecine (DHR). researchgate.netnih.gov Additionally, a direct hydrolysis of this compound can occur, leading to the formation of metabolites like deacetylthis compound, which has been observed as a predominant pathway in female rat liver microsomes and is mediated by microsomal hydrolase A. nih.govresearchgate.net This direct hydrolysis is considered a detoxification pathway. nih.govacs.orgnih.gov

Conjugation Reactions (e.g., Glutathione Conjugation)

Conjugation with glutathione (GSH) is a crucial detoxification mechanism for reactive pyrrolic metabolites of this compound. researchgate.netmdpi.comnih.govxcode.life The unstable pyrrolic ester can react with GSH to form glutathione conjugates, such as 7-glutathionyldehydroretronecine (7-GSH-DHR) and 7,9-diglutathionyldehydroretronecine (7,9-diGSH-DHR). researchgate.netnih.gov These GSH conjugates are more water-soluble and can be excreted via the urinary or biliary pathways. researchgate.netxcode.life The reaction between reactive metabolites and GSH can be both non-enzymatic and catalyzed by glutathione S-transferase (GST) enzymes. xcode.lifenih.govmostwiedzy.plmdpi.com Intracellular GSH plays an important role in regulating the hepatotoxicity induced by PAs, and cellular GSH has been shown to prevent this compound-induced hepatotoxicity. mdpi.com GSTs catalyze the conjugation of GSH to electrophilic compounds, facilitating their elimination. xcode.lifemdpi.commdpi.com

In Vitro Metabolic Studies

In vitro metabolic studies using various systems have been instrumental in understanding the metabolic fate of this compound.

Microsomal Incubation Systems (e.g., Rat Liver Microsomes, Human Liver Microsomes)

Microsomal incubation systems, particularly those utilizing liver microsomes from rats and humans, have been widely used to investigate this compound metabolism. Studies using rat liver microsomes have identified dehydroretronecine (DHR), 7-glutathionyldehydroretronecine (7-GSH-DHR), 7,9-diglutathionyldehydroretronecine (7,9-diGSH-DHR), and clivoric acid as metabolites. researchgate.netnih.gov These studies have shown that the unstable pyrrolic ester intermediate undergoes hydrolysis, GSH conjugations, or covalent binding within these systems. researchgate.netnih.gov Gender differences in this compound metabolism have been observed in rat liver microsomes, with female rats showing a lower rate of metabolic activation to the toxic pyrrolic ester and a predominant direct hydrolysis pathway yielding deacetylthis compound. researchgate.netnih.govresearchgate.netresearchgate.net

Studies with human liver microsomes have also identified dehydroretronecine (DHR), 7-glutathionyl-dehydroretronecine (7-GSH-DHR), 7,9-diglutathionyl-dehydroretronecine (7,9-diGSH-DHR), and clivoric acid as metabolites. researchgate.net Human CYP3A4 has been identified as a major cytochrome P450 isoform involved in the metabolism of this compound and the formation of pyrrolic metabolites in human liver microsomes. researchgate.netmagtechjournal.com Chemical inhibition studies have shown that CYP3A inhibitors, such as ketoconazole, strongly inhibit the metabolism of this compound and the formation of pyrrolic metabolites in human liver microsomes. researchgate.net

In vitro studies using rat and mouse liver microsomes have also been conducted to compare the metabolism of this compound with other pyrrolizidine alkaloids. researchgate.net

Comparative Metabolism of this compound Across Biological Systems

The metabolic fate of this compound, a hepatotoxic otonecine-type pyrrolizidine alkaloid, exhibits significant variations across different biological systems, including species and gender. These differences in metabolic profiles are crucial in understanding the varying susceptibility to this compound-induced toxicity observed in different animal populations. Comparative metabolism studies in laboratory animals are essential for assessing potential human exposure risks by comparing metabolite profiles in test animals to residues in food-producing animals. fda.gov Such studies help determine if laboratory animals are exposed to metabolites that humans might encounter through dietary sources. fda.gov

Species-Specific Metabolic Profiles (e.g., Rat vs. Guinea Pig)

Significant species differences exist in the in vitro metabolic activation of this compound, particularly between male rats and guinea pigs of both sexes. In the male rat, the primary metabolic pathway identified is the activation of this compound to form a reactive pyrrolic ester. nih.gov This reactive intermediate subsequently leads to the formation of toxic tissue-bound pyrroles and other metabolites, including dehydroretronecine (DHR), 7-GSH-DHR, 7,9-diGSH-DHR, and clivoric acid. nih.gov

In contrast, studies in guinea pig liver microsomes have revealed a different metabolic profile. While the activation to the reactive pyrrolic ester is also observed, it is considered a minor biotransformation pathway in guinea pigs. nih.gov The predominant metabolic pathway in both male and female guinea pigs is a direct hydrolysis of this compound, resulting in the formation of clivopic acid. nih.govresearchgate.net This hydrolysis pathway is considered a detoxification route. nih.gov

Research indicates that the formation rates for the toxic tissue-bound pyrroles are significantly slower in guinea pigs compared to male rats, while the formation rates for less toxic metabolites like DHR are higher in guinea pigs. nih.gov The metabolic activation to the reactive pyrrolic ester in both species is mediated by enzymes belonging to the CYP3A subfamily. nih.gov However, carboxylesterases are likely responsible for the detoxification hydrolysis observed in guinea pigs. nih.gov These findings suggest that the higher rates of detoxification hydrolysis and lower formation rates of toxic metabolites contribute significantly to the observed resistance of guinea pigs to this compound intoxication compared to male rats. nih.gov

The differences in metabolic pathways between rats and guinea pigs highlight their suitability as distinct animal models for studying the bioactivation (male rat) and deactivation (guinea pig) of otonecine-type pyrrolizidine alkaloids. nih.gov

Data on the metabolic pathways in male rats and guinea pigs are summarized in the table below:

| Species | Predominant Metabolic Pathway | Minor Metabolic Pathway | Key Enzymes Involved (Predominant) | Key Enzymes Involved (Minor) | Outcome |

| Male Rat | Metabolic Activation | Not specified as a major pathway | CYP3A subfamily | Not specified | Formation of toxic pyrrolic ester and metabolites leading to hepatotoxicity nih.gov |

| Guinea Pig | Direct Hydrolysis | Metabolic Activation | Carboxylesterases | CYP3A subfamily | Formation of clivopic acid (detoxification); lower formation of toxic metabolites nih.gov |

Gender-Dependent Metabolic Variations

Significant gender differences have been observed in the microsomal metabolic activation of this compound in Sprague-Dawley rats, which correlate with gender differences in susceptibility to this compound intoxication. researchgate.netnih.govacs.org Male rats are generally more susceptible to this compound toxicity than female rats. researchgate.netnih.govacs.org

In male rats, the metabolic activation of this compound to form the reactive pyrrolic ester is the primary metabolic pathway in liver microsomes, leading to the formation of toxic tissue-bound pyrroles and subsequent hepatotoxicity. researchgate.netnih.gov This metabolic activation is significantly influenced by cytochromes P450 3A1 and 3A2, which are constitutively expressed at higher levels in male rats. researchgate.netnih.govacs.orgresearchgate.net

In female rats, a less significant metabolic activation of this compound is observed compared to male rats. researchgate.netnih.govnih.gov This is potentially due to the significantly lower levels of CYP3A1/2 expressed in female rats. researchgate.netnih.gov Instead, the predominant biotransformations in female rat liver microsomes involve the formation of two novel nonpyrrolic metabolites. researchgate.netnih.gov One of these is deacetylthis compound, which is formed via a direct hydrolysis pathway and is considered a female rat-specific metabolite. researchgate.netnih.gov This hydrolysis pathway is a predominant route in female rats, accounting for a notable percentage of this compound metabolism. researchgate.netnih.gov This direct hydrolysis pathway is suggested to be mediated by microsomal hydrolase A. nih.gov

Data illustrating the gender differences in this compound metabolism in rats are presented below:

| Gender (Rat) | Primary Metabolic Pathway(s) | Key Enzymes Involved (Activation) | Relative Metabolic Activation Rate (vs. Male) | Predominant Biotransformations (Female) |

| Male | Metabolic Activation to reactive pyrrolic ester researchgate.netnih.govacs.org | CYP3A1, CYP3A2 researchgate.netnih.govacs.orgresearchgate.net | Higher | Formation of toxic metabolites researchgate.netnih.gov |

| Female | Direct hydrolysis to deacetylthis compound; Metabolic Activation (less significant) researchgate.netnih.govresearchgate.netnih.gov | CYP3A1, CYP3A2 (lower levels) researchgate.netnih.gov | Significantly Lower (~4% vs ~21% in males) nih.gov | Formation of deacetylthis compound and other nonpyrrolic metabolites researchgate.netnih.govresearchgate.netnih.gov |

Cellular and Molecular Mechanistic Investigations of Clivorine Bioactivity

Modulation of Cellular Signaling Pathways

Clivorine has been shown to influence several critical cellular signaling cascades, impacting cell fate decisions. A prominent aspect of its bioactivity involves the induction of programmed cell death and the modulation of cellular self-degradation processes.

A significant body of research indicates that this compound is a potent inducer of apoptosis in various cell lines, including human normal liver L-02 cells, human hepatoma Huh-7.5 cells, and mouse hepatocytes. plos.orgnih.govnih.govnih.govnih.govplos.org The induction of apoptosis is considered a key mechanism underlying this compound's cytotoxic effects. plos.orgnih.gov

This compound has been found to induce mitochondria-mediated apoptosis. plos.orgnih.govnih.govplos.orgencyclopedia.pubresearchgate.netthegoodscentscompany.com This pathway, often referred to as the intrinsic apoptotic pathway, is characterized by events centered around the mitochondria. Studies in human liver L-02 cells and mouse hepatocytes have specifically implicated the mitochondrial pathway in this compound-induced cell death. plos.orgnih.govnih.gov

A crucial event in this compound-induced apoptosis via the mitochondrial pathway is the decrease or degradation of the anti-apoptotic protein Bcl-xL. nih.govnih.govencyclopedia.pubresearchgate.netthegoodscentscompany.com Research in L-02 cells and mouse hepatocytes demonstrated that this compound treatment led to a decrease in Bcl-xL levels in a time- and concentration-dependent manner. nih.gov Further investigation suggested that polyubiquitination of Bcl-xL might be involved in its degradation following this compound exposure. nih.gov Pretreatment with proteasome inhibitors has been shown to enhance the decrease in Bcl-xL levels induced by this compound. nih.gov

The mitochondrial-mediated apoptotic pathway triggered by this compound involves the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.govresearchgate.netembopress.orgnih.govembopress.org This translocation of cytochrome c is a critical step that subsequently leads to the activation of a cascade of caspases, which are key executioners of apoptosis. embopress.orgnih.govembopress.orgberkeley.edu

Studies have shown that this compound induces the activation of caspase-3 and caspase-9. plos.orgnih.govnih.govplos.org Activation of these caspases has been observed in L-02 cells and mouse hepatocytes following this compound treatment. nih.govnih.gov Inhibition of pan-caspases, caspase-3, or caspase-9 significantly inhibited this compound-induced apoptosis and improved cell viability, highlighting the central role of these caspases in the process. nih.gov this compound has also been shown to induce the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspases, further confirming caspase activation. nih.govnih.gov

In addition to inducing apoptosis, this compound has also been observed to modulate autophagic responses in cells. plos.orgnih.govnih.gov Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, which can play either a pro-survival or pro-death role depending on the context.

This compound treatment has been shown to promote autophagy in human hepatoma Huh-7.5 cells. plos.orgnih.govnih.govresearchgate.net Evidence for autophagy induction includes the accumulation of autophagosomes and the enhancement of LC3B expression, specifically the conversion of LC3B-I to LC3B-II, which is a marker of autophagosome formation. plos.orgnih.govresearchgate.net The formation of green fluorescent protein (GFP)-LC3 positive puncta, indicative of autophagosomes, has also been observed. plos.orgnih.gov

Research suggests that autophagy may play a protective role against this compound-induced apoptosis, particularly at lower concentrations of this compound. plos.orgnih.govnih.gov Studies have demonstrated that suppressing autophagy with inhibitors can enhance this compound-induced apoptosis, while enhancing autophagy can weaken it. plos.orgnih.gov This indicates a complex interplay between apoptosis and autophagy in the cellular response to this compound exposure.

Autophagic Responses

Interplay Between Apoptosis and Autophagy

Studies have indicated that this compound can induce apoptosis in hepatocytes, specifically via the mitochondrial-mediated apoptotic pathway nih.gov. This process involves the activation of caspases, such as caspase-3 and caspase-9, and can be accompanied by a decrease in anti-apoptotic proteins like Bcl-xL and the release of mitochondrial cytochrome c nih.gov. While the provided search results primarily detail this compound's induction of apoptosis, the interplay between apoptosis and autophagy in the context of this compound exposure is an area that warrants further detailed investigation. Some research broadly links glutathione (B108866) depletion and ROS formation, influenced by this compound, to the induction of apoptosis mdpi.com.

Activation of Stress-Responsive Kinase Pathways (e.g., p38 Mitogen-Activated Protein Kinase)

This compound has been shown to activate stress-responsive kinase pathways, notably the p38 mitogen-activated protein (MAP) kinase pathway. Western blot analysis has demonstrated that this compound strongly evokes the phosphorylation of p38 MAPK in human normal liver L-02 cells nih.gov. This activation of p38 MAPK may represent a potential mechanism underlying the toxic effects observed with pyrrolizidine (B1209537) alkaloids like this compound nih.gov.

Oxidative Stress Induction and Antioxidant System Perturbation

A significant aspect of this compound's mechanism of action involves the induction of oxidative stress and the perturbation of cellular antioxidant defense systems.

Modulation of Glutathione Metabolism (e.g., GST, GR, GSH Levels)

This compound significantly modulates glutathione metabolism, impacting the levels of reduced glutathione (GSH) and the activity of related enzymes like glutathione-S-transferase (GST) and glutathione reductase (GR) researchgate.netnih.govnih.govajol.infowikipedia.orgplos.org. GSH is a crucial endogenous antioxidant involved in counteracting ROS and detoxifying electrophilic compounds researchgate.netmdpi.comnih.govfishersci.atmetabolomicsworkbench.orgwikipedia.orgjpp.krakow.pl.

Research indicates that this compound can decrease cellular GSH amounts and the ratio of GSH/GSSG (oxidized glutathione) in a time-dependent manner nih.gov. This depletion of GSH is a key event in this compound-induced oxidative stress nih.gov.

The effects on GST and GR activity appear to vary depending on the cell type and concentration of this compound. In human normal liver L-02 cells, this compound has been shown to significantly increase GST activity in a concentration-dependent manner, while decreasing GR activity researchgate.netnih.govddtjournal.com. GSTs are involved in conjugating GSH with electrophilic compounds, thus detoxifying them researchgate.netmdpi.comjpp.krakow.plresearchgate.net. An increase in GST activity might reflect an increased demand for GSH conjugation due to this compound or its metabolites jpp.krakow.pl. Conversely, GR is responsible for reducing GSSG back to GSH, maintaining the pool of reduced glutathione mdpi.comwikipedia.orgjpp.krakow.pl. A decrease in GR activity would impair the regeneration of GSH, contributing to its depletion and increased oxidative stress researchgate.netnih.gov.

In primary cultured rat hepatocytes, this compound has been reported to decrease the activities of GSH-related antioxidant enzymes, including GPx, GST, and GR nih.gov. These findings highlight that this compound's impact on glutathione metabolism can differ across species and cell types.

Data on the modulation of glutathione metabolism by this compound is summarized below:

| Enzyme/Molecule | Effect of this compound Treatment (L-02 cells) | Effect of this compound Treatment (Rat Hepatocytes) | Reference(s) |

| Total Antioxidant Capacity | Increased | Not specified | researchgate.netnih.govddtjournal.com |

| GSH Levels | Decreased | Decreased | nih.govplos.org |

| GSH/GSSG Ratio | Decreased | Not specified | nih.gov |

| GST Activity | Increased (concentration-dependent) | Decreased | researchgate.netnih.govnih.govddtjournal.com |

| GR Activity | Decreased | Decreased | researchgate.netnih.govnih.govddtjournal.com |

| GPx Activity | Not specified | Decreased | nih.govnih.gov |

Note: The effects on enzyme activities and GSH levels can be concentration and time-dependent.

Lipid Peroxidation Markers (e.g., Malondialdehyde, 4-Hydroxynonenal)

This compound exposure leads to increased levels of lipid peroxidation markers, indicating damage to cellular membranes due to oxidative stress researchgate.netajol.info. Malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE) are prominent end products of lipid peroxidation wikipedia.orgguidetopharmacology.orglipidmaps.org.

Studies have shown that this compound increases lipid peroxidation amounts in primary cultured rat hepatocytes nih.gov. Elevated levels of MDA have been observed in the liver following this compound administration in mice plos.org. Similarly, immunohistochemical staining has revealed enhanced levels of 4-HNE in the liver of this compound-treated mice plos.org. These findings underscore that this compound-induced oxidative stress results in significant lipid damage.

Molecular Interactions and Adduct Formation

Following metabolic activation by hepatic CYPs, this compound is converted into unstable pyrrolic esters, which are highly reactive. These intermediates can then engage in various molecular interactions, including covalent binding to cellular macromolecules researchgate.netnih.govnih.gov.

Covalent Binding to Cellular Macromolecules

The reactive pyrrolic metabolites of this compound, particularly DHPAs, are electrophilic and readily form covalent bonds with nucleophilic sites on cellular macromolecules such as proteins and DNA researchgate.netresearchgate.netnih.govresearchgate.net. This covalent binding is considered a key event in the initiation of this compound-induced hepatotoxicity researchgate.netnih.govnih.gov. The formation of these tissue-bound pyrroles has been detected after microsomal incubation of this compound researchgate.netnih.govnih.gov. Studies have indicated that the extent of in vitro covalent binding can correlate with hepatotoxicity observed in vivo nih.gov.

Formation of Pyrrole-Protein Adducts

Reactive pyrrolic metabolites of this compound rapidly bind to cellular proteins, forming pyrrole-protein adducts (PPAs) researchgate.netnih.govresearchgate.netmdpi.com. These adducts contain the same core pyrrole (B145914) moiety regardless of the structure of the parent PA researchgate.netnih.gov. The formation of hepatic PPAs has been shown to correlate well with PA-induced liver injury (PA-ILI) researchgate.netmdpi.com. PPAs have also been investigated as potential biomarkers for PA exposure and PA-ILI in both animals and humans researchgate.netmdpi.comnih.gov. The formation of PPAs can impair the biological activities of some functional proteins, contributing to liver damage mdpi.com.

Formation of Pyrrole-DNA Adducts

In addition to binding to proteins, the reactive pyrrolic metabolites of this compound can also bind to cellular DNA, forming pyrrole-DNA adducts (PDAs) researchgate.netresearchgate.netnih.gov. This adduct formation is associated with the genotoxic potential of this compound and can lead to DNA cross-links and DNA-protein cross-links researchgate.netresearchgate.net. Studies using rat liver microsomes and calf thymus DNA have demonstrated the formation of DHP-derived DNA adducts from this compound nih.gov. Specifically, eight DHP-derived DNA adducts were observed in these incubations nih.gov. The formation of these adducts is considered a principal metabolic activation pathway leading to liver genotoxicity and tumorigenicity nih.gov. Secondary pyrrolic metabolites, such as 7-glutathionyl-(±)-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (7-GS-DHP), have also been shown to bind to DNA and form DHP-derived DNA adducts nih.govjfda-online.com.

Gene Expression Profiling and Transcriptomic Analysis

Exposure to this compound can induce changes in gene expression, reflecting the cellular response to stress and metabolic perturbation nih.govtaylorandfrancis.comresearchgate.net. Transcriptomic analysis provides insights into the molecular pathways affected by this compound.

Upregulation of Stress and Metabolic Genes (e.g., Fmo5, Polr2k, Sod2, Ephx2, Sod1, Hmox2, Hmox1, Cyp2b10, Cyp1b1, Cyp2a5, Cyp3a11, Cyp7a1)

Studies investigating the effects of this compound on gene expression have identified the upregulation of several genes related to oxidative stress and metabolic processes nih.govtaylorandfrancis.comresearchgate.net. For instance, analysis using PCR arrays has shown increased expression of genes such as Fmo5, Polr2k, Sod2, Ephx2, Sod1, Hmox2, and Hmox1, which are involved in oxidative stress response nih.govtaylorandfrancis.comresearchgate.net. Additionally, genes belonging to the cytochrome P450 family, including Cyp2b10, Cyp1b1, Cyp2a5, Cyp3a11, and Cyp7a1, have been found to be upregulated, indicating alterations in metabolic pathways nih.govtaylorandfrancis.comresearchgate.net. These changes suggest the activation of cellular defense mechanisms and metabolic adaptations in response to this compound exposure nih.govtaylorandfrancis.com.

Here is a table summarizing the reported upregulation of these genes:

| Gene | Category | Reported Upregulation |

|---|---|---|

| Fmo5 | Oxidative Stress | Yes nih.govtaylorandfrancis.comresearchgate.net |

| Polr2k | Oxidative Stress | Yes nih.govtaylorandfrancis.comresearchgate.net |

| Sod2 | Oxidative Stress | Yes nih.govtaylorandfrancis.comresearchgate.net |

| Ephx2 | Oxidative Stress | Yes nih.govtaylorandfrancis.comresearchgate.net |

| Sod1 | Oxidative Stress | Yes nih.govtaylorandfrancis.comresearchgate.net |

| Hmox2 | Oxidative Stress | Yes nih.govtaylorandfrancis.comresearchgate.net |

| Hmox1 | Oxidative Stress | Yes nih.govtaylorandfrancis.comresearchgate.net |

| Cyp2b10 | Metabolic Stress | Yes nih.govtaylorandfrancis.comresearchgate.net |

| Cyp1b1 | Metabolic Stress | Yes nih.govtaylorandfrancis.comresearchgate.net |

| Cyp2a5 | Metabolic Stress | Yes nih.govtaylorandfrancis.comresearchgate.net |

| Cyp3a11 | Metabolic Stress | Yes nih.govtaylorandfrancis.comresearchgate.net |

| Cyp7a1 | Metabolic Stress | Yes nih.govtaylorandfrancis.comresearchgate.net |

Heat Shock Protein Responses (e.g., Hspa5, Hspa1l, Hspa1b, Dnaja1, Hspe1)

This compound exposure can also induce the expression of heat shock proteins (HSPs), which are involved in protein folding, assembly, and degradation, and play a crucial role in cellular responses to stress nih.govtaylorandfrancis.commdpi.com. Genes such as Hspa5, Hspa1l, Hspa1b, Dnaja1, and Hspe1 have been reported to be upregulated following this compound exposure nih.govtaylorandfrancis.comresearchgate.net. These findings indicate the activation of heat shock responses, which are part of the cellular defense mechanisms aimed at maintaining protein homeostasis and promoting cell survival under toxic conditions mdpi.comnih.govmedsci.org. Hspa5 (also known as BiP or GRP78) is a major HSP of the endoplasmic reticulum involved in the unfolded protein response plos.org. Hspa1l and Hspa1b are also members of the HSP70 family, and their expression can be induced by stress plos.orgnih.gov. Dnaja1 is a member of the HSP40 family, which acts as a co-chaperone for HSP70 proteins taylorandfrancis.com.

Here is a table showing the reported upregulation of these heat shock protein genes:

| Gene | Protein Family | Reported Upregulation |

|---|---|---|

| Hspa5 | Hsp70 | Yes nih.govtaylorandfrancis.comresearchgate.net |

| Hspa1l | Hsp70 | Yes nih.govtaylorandfrancis.comresearchgate.net |

| Hspa1b | Hsp70 | Yes nih.govtaylorandfrancis.comresearchgate.net |

| Dnaja1 | Hsp40 | Yes nih.govtaylorandfrancis.comresearchgate.net |

| Hspe1 | Hsp10 | Yes nih.govtaylorandfrancis.comresearchgate.net |

Advanced Research Methodologies and Computational Approaches

In Silico Modeling and Predictive Analytics

Computational methods play a significant role in predicting the potential biological interactions and metabolic outcomes of chemical compounds like Clivorine. These approaches allow for the simulation and analysis of molecular behavior without extensive experimental work.

ADMET Profiling

Ligand-Protein Interaction Analysis (e.g., Reverse Docking)

Ligand-protein interaction analysis, including techniques like reverse docking, is employed to identify potential protein targets that a compound may bind to idrblab.netscribd.com. This is particularly valuable for understanding the molecular mechanisms underlying the effects of natural compounds like this compound. Reverse docking involves docking a single ligand against a database of protein structures to predict potential binding partners idrblab.netresearchgate.net.

Studies have utilized reverse docking to investigate the potential targets of toxic pyrrolizidine (B1209537) alkaloids, including this compound, within pathways such as glutathione (B108866) (GSH) metabolism scribd.comfigshare.com. This approach has helped identify proteins like glutathione S-transferase alpha 1 (GSTA1) and glutathione peroxidase 1 (GPX1) as significant potential interaction partners, suggesting their involvement in the metabolic fate or mechanism of action of these alkaloids scribd.comfigshare.com. Additionally, molecular docking studies have explored the binding of alkaloids, including this compound, to other protein targets such as Interferon-induced protein with tetratricopeptide repeats 5 (IFIT5) wikipedia.orgresearchgate.netscribd.comajol.inforesearchgate.net and pygopus2 scribd.comfishersci.seclinisciences.comresearchgate.netaast.edu, providing insights into potential molecular interactions beyond metabolism. For instance, this compound has been reported to show a docking score of -6.1 kcal/mol against pygopus2 fishersci.se.

Pathway Analysis and Systems Biology Approaches

Pathway analysis and systems biology approaches are used to understand the broader biological impact of a compound by examining its effects on interconnected molecular pathways and networks ncpsb.org.cnnih.gov. These methodologies integrate data from various sources, such as gene expression, proteomics, and metabolomics, to build a comprehensive picture of the biological system's response to a compound uu.nl.

Research on pyrrolizidine alkaloids, including studies related to this compound, has employed pathway analysis to investigate affected biological processes nih.gov. Studies have indicated the involvement of growth-related kinase and caspase signaling pathways in this compound-induced effects uni.lu. Furthermore, analyses of gene expression related to oxidative or metabolic stress and heat shock have been conducted in the context of this compound exposure, highlighting the compound's potential to influence these cellular defense and stress response pathways clinisciences.com. Computational methods have also been used to investigate common hepatotoxicity mechanisms of toxic pyrrolizidine alkaloids within the GSH metabolism pathway, identifying key enzymes like GSTA1 and GPX1 as important nodes figshare.com. These systems biology-oriented studies contribute to a deeper understanding of how this compound interacts with and perturbs biological systems.

Advanced Chromatographic and Spectrometric Techniques for Metabolite Analysis

Characterizing the metabolites of this compound is essential for understanding its biotransformation. Advanced chromatographic and spectrometric techniques provide the necessary sensitivity and specificity for the identification and quantification of these metabolites in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) coupled with advanced detection methods is a widely used technique for separating and analyzing this compound and its metabolites. Specific HPLC assays have been developed for the simultaneous qualitative and quantitative determination of this compound and its putative hepatotoxicity-related metabolites, such as dehydroretronecine (B1196577) (DHR), 7-glutathionyldehydroretronecine (7-GSH-DHR), 7,9-diglutathionyldehydroretronecine (7,9-diGSH-DHR), and clivoric acid wikidata.orgguidetopharmacology.org.

These methods often involve specific column setups, such as a two-column system with a guard column and an analytical column, and optimized gradient elution programs using mobile phases like formic acid in water and acetonitrile (B52724) wikidata.orgguidetopharmacology.org. Detection is commonly performed using techniques like UV detection wikidata.orgmetabolomicsworkbench.orguni.lu. These HPLC methods have demonstrated good reproducibility and accuracy for the simultaneous determination of this compound and its metabolites in biological samples, such as rat microsomal incubations wikidata.orgguidetopharmacology.org. An established HPLC method with minor modifications has also been used for in vitro microsomal metabolism studies of this compound by human liver microsomes metabolomicsworkbench.org.

Mass Spectrometry-Based Metabolomics

Mass spectrometry (MS) and MS-based metabolomics approaches are powerful tools for the identification and structural characterization of this compound metabolites. Chromatographic techniques, such as HPLC, are frequently coupled with MS detectors (e.g., HPLC-MS, HPLC-UV/MS) to separate and then analyze the mass-to-charge ratio and fragmentation patterns of the parent compound and its metabolites uni.lunih.govfishersci.ca.

Cell Culture Systems for Mechanistic Research

Cell culture models provide valuable platforms to investigate the direct effects of this compound on different cell types, elucidating cellular uptake, metabolism, and the resulting downstream effects without the complexity of a whole organism.

Human Liver Cell Lines (e.g., L-02, Huh-7.5)

Human liver cell lines, such as L-02 and Huh-7.5, are frequently utilized to study the hepatotoxic potential of compounds like this compound, as the liver is a primary site of pyrrolizidine alkaloid metabolism and toxicity.

Studies using human normal liver L-02 cells have shown that this compound can significantly inhibit cell proliferation and decrease cell viability. nih.govbio-review.com Research has indicated that this compound strongly induces the phosphorylation of p38 mitogen-activated protein (MAP) Kinase in L-02 cells, while not affecting extracellular signal-related kinases MAP Kinase phosphorylation. nih.gov This suggests a specific activation of the p38 MAPK pathway by this compound in these cells. Detailed findings in L-02 cells have also pointed to mitochondria-mediated apoptosis induced by this compound, involving the degradation of Bcl-xL protein, release of cytochrome c from mitochondria, and activation of caspases-3 and -9. plos.orgsemanticscholar.org

In human hepatoma Huh-7.5 cells, this compound has been observed to inhibit cell proliferation and induce apoptosis in a concentration-dependent manner, often showing more significant effects compared to certain other pyrrolizidine alkaloids like senecionine, seneciphylline, and monocrotaline. plos.orgresearchgate.netnih.gov Research in Huh-7.5 cells has also demonstrated that this compound treatment can promote autophagy, evidenced by the accumulation of autophagosomes and changes in LC3B protein expression. plos.orgresearchgate.netnih.gov The induction of both apoptosis and autophagy by this compound in Huh-7.5 cells appears to be concentration-dependent and is considered essential for its cytotoxic potency. nih.gov

Data on the cytotoxic effects of this compound in Huh-7.5 cells, as determined by MTT assay, show a concentration-dependent increase in toxicity. For instance, a study compared the effects of this compound with other pyrrolizidine alkaloids at various concentrations. plos.org

| Compound | Concentration (μM) | Cell Viability (% of Control) |

| Control | 0 | 100 |

| This compound | 3.125 | ~80 |

| This compound | 6.25 | ~60 |

| This compound | 12.5 | ~40 |

| This compound | 25 | ~20 |

| This compound | 100 | <10 |

| This compound | 400 | <10 |

| Senecionine | 6.25 | ~90 |

| Seneciphylline | 6.25 | ~85 |

| Monocrotaline | 6.25 | ~75 |

Note: Data is approximate, derived from graphical representation in Source plos.org.

Further detailed research findings in Huh-7.5 cells include the observation of autophagic vacuoles with double-membrane structures in the cytoplasm following this compound treatment, as visualized by transmission electron microscopy. plos.org Western blot analysis in Huh-7.5 cells has also been used to assess the expression of autophagy-associated genes and proteins like LC3B, showing increased LC3B-II/LC3B-I ratios upon this compound exposure, indicative of activated autophagic flux. plos.orgresearchgate.net

Kidney Cell Lines (e.g., HEK293)

Kidney cell lines, such as human embryonic kidney 293 (HEK293) cells, are utilized to investigate the potential nephrotoxicity of this compound and to understand its effects on non-hepatic cells. nih.govplos.orgbiocompare.combeckman.com

Studies have shown that this compound can significantly reduce the viability of HEK293 cells. nih.gov Interestingly, research in HEK293 cells indicated that the toxicity induced by this compound in these cells does not appear to be mediated by apoptosis, as there was no detectable apoptotic DNA ladder or cleaved fragments of caspase-3 and caspase-9. nih.gov Instead, this compound induced sustained phosphorylation of p38, c-Jun N-terminal kinase (JNK), and extracellular signal-related kinases (ERK1/2) in a concentration- and time-dependent manner in HEK293 cells. nih.gov Inhibition of JNK with SP600125 significantly augmented the toxicity of this compound in these cells, suggesting a potential protective role of phosphorylated JNK against this compound toxicity in HEK293 cells. nih.gov These findings suggest that this compound may exert direct toxicity on HEK293 cells through mechanisms independent of typical apoptotic pathways and involving MAPK signaling. nih.gov

Primary Cell Cultures

Primary cell cultures, derived directly from tissues, offer a model system that more closely mimics the in vivo environment compared to immortalized cell lines. ugr.estechnologynetworks.com

Primary cultured rat hepatocytes have been used to investigate this compound-induced oxidative stress injury. nih.gov In these cells, this compound decreased cell viability in a concentration-dependent manner. nih.gov Detailed findings showed that this compound increased lipid peroxidation (LPO) levels and decreased the activities of glutathione-related antioxidant enzymes such as glutathione peroxidase (GPx), glutathione-S-transferase (GST), and glutathione reductase (GR). nih.gov this compound also affected the activity of other antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD), increasing CAT activity at lower concentrations and decreasing SOD activity at all tested concentrations. nih.gov These results indicate that this compound induces toxicity in primary cultured rat hepatocytes by disrupting the cellular redox balance. nih.gov

Comparative Studies and Structure Bioactivity Relationships in Pyrrolizidine Alkaloids Research

Comparison of Clivorine's Bioactivity with Other Pyrrolizidine (B1209537) Alkaloid Types

PAs are broadly classified based on their necine base structure, including retronecine-, heliotridine-, otonecine-, and platynecine-types. mdpi.com Retronecine (B1221780), heliotridine, and otonecine (B3428663) types possess a 1,2-unsaturated necine base, which is generally considered a prerequisite for toxicity, while platynecine types have a saturated base and are typically less toxic. mdpi.comresearchgate.net Otonecine is structurally distinct due to oxidation at C-8 and a monocyclic ring, unlike the bicyclic structure of other types. mdpi.com

Research indicates that the bioactivity of PAs, including their ability to induce cellular responses, varies significantly between these structural classes.

Retronecine-Type PAs (e.g., Senecionine, Monocrotaline, Seneciphylline, Isoline, Retrorsine, Riddelliine)

Retronecine-type PAs are the most abundant and have received significant attention due to their pronounced bioactivities, including genotoxicity and hepatotoxicity. mdpi.com this compound, an otonecine-type PA, has been compared to several retronecine-type PAs in studies investigating cellular effects.

One study investigating the effects of four PAs, including the otonecine-type this compound and the retronecine-types senecionine, seneciphylline, and monocrotaline, on human fetal hepatocyte cells (L-02) and human hepatoma cells (Huh-7.5) found that all tested PAs could inhibit cell proliferation and induce apoptosis in a concentration-dependent manner. researchgate.netresearchgate.net Among these, this compound demonstrated significant effects on the proliferation of Huh-7.5 cells. researchgate.net

Comparative studies on the metabolism of PAs also highlight differences between types. For instance, isoline, a retronecine-type PA, was metabolized much more rapidly by rodent liver microsomes compared to this compound and monocrotaline. researchgate.net This suggests that metabolic activation pathways and rates can differ between otonecine and retronecine types, potentially influencing their comparative bioactivity.

While specific comparative data on the precise potency of this compound versus each listed retronecine-type PA across a wide range of bioassays is limited in the search results, the general understanding is that the presence of the 1,2-double bond in the necine base is critical for the formation of reactive pyrrolic metabolites, which are associated with genotoxic and other adverse bioactivities common to both retronecine and otonecine types. mdpi.commdpi.comresearchgate.netwikipedia.org

Other Otonecine-Type PAs

This compound belongs to the otonecine-type PAs, which are characterized by the otonecine necine base. mdpi.commdpi.comnih.gov Other examples of otonecine-type PAs mentioned in the literature include senkirkine (B1680947) and hydroxysenkirkine. mdpi.com While the search results provide less direct comparative data on the bioactivity of this compound specifically against a broad panel of other otonecine-type PAs, the shared otonecine base suggests potential similarities in their metabolic pathways and mechanisms of action compared to retronecine types.

Studies on the metabolism of otonecine-type PAs, such as this compound, have shown they can be enzymatically converted to dehydropyrrolizidine alkaloid (DHP) metabolites, similar to retronecine-type PAs. mdpi.comresearchgate.net The C7 position of otonecine-type PAs possesses an R absolute configuration, and the resulting pyrrolic esters have a necine base identical to that of retronecine-type PAs. researchgate.net This metabolic conversion to common reactive intermediates like DHP suggests shared aspects of their bioactivity mechanisms, particularly concerning genotoxicity and the formation of DNA adducts. mdpi.comresearchgate.netwikipedia.org

Structure-Bioactivity Relationship Studies of this compound Derivatives and Analogs

The bioactivity of PAs is intimately linked to their chemical structure, specifically the features of both the necine base and the necic acid moiety. nih.govmdpi.comwikipedia.org Structure-bioactivity relationship studies aim to elucidate how modifications to these components influence the biological effects of PAs like this compound.

Influence of Necine Base Structure on Cellular Responses

The necine base structure, particularly the presence or absence of the 1,2-double bond, is a primary determinant of PA bioactivity. mdpi.comresearchgate.netwikipedia.org Unsaturated necine bases (like retronecine and otonecine) can be metabolized to reactive dehydropyrrolizidine metabolites, which are electrophilic and can bind to cellular macromolecules like DNA and proteins. mdpi.comresearchgate.netwikipedia.org This metabolic activation is considered essential for the genotoxic and cytotoxic effects of these PAs. mdpi.comwikipedia.org

This compound, possessing the 1,2-unsaturated otonecine base, undergoes metabolic activation to form reactive pyrrolic metabolites. mdpi.comresearchgate.net The specific structure of the otonecine base, with its C-8 oxidation and monocyclic nature, distinguishes it from the bicyclic retronecine base. mdpi.com While both lead to reactive intermediates, subtle differences in the necine base structure can influence the efficiency of metabolic activation by cytochrome P450 enzymes and potentially affect the subsequent interaction of reactive metabolites with cellular targets, thus modulating cellular responses.

Research indicates that the metabolic activation of otonecine-type PAs like this compound can vary between species. mdpi.com This suggests that species-specific differences in enzyme expression and activity involved in PA metabolism can influence the formation of bioactive metabolites, highlighting the role of the necine base structure in mediating these enzymatic transformations.

Impact of Necic Acid Moiety on Metabolic Activation and Bioactivity

For macrocyclic diester PAs like this compound, where a single dicarboxylic necic acid forms a large ring by esterifying hydroxyl groups at both C-7 and C-9 of the necine base, the structure of the necic acid can impact the conformation of the molecule and its interaction with metabolic enzymes. nih.gov The specific necic acid in this compound contributes to its macrocyclic structure.

Studies on PA metabolism have shown that the necic acid moiety can influence the rate and extent of metabolic activation. For example, differences in the necic acid structure can affect how readily the PA is a substrate for cytochrome P450 enzymes responsible for the initial dehydrogenation step. researchgate.net Furthermore, the necic acid can influence the stability and reactivity of the resulting pyrrolic metabolites.

While detailed studies specifically on this compound derivatives with modified necic acids were not extensively found in the search results, the general principles of PA structure-activity relationships suggest that alterations to the necic acid portion of this compound would likely impact its metabolic fate and, consequently, its bioactivity. The ester linkages to the necine base are also sites for potential enzymatic hydrolysis, which can be influenced by the structure of the necic acid. researchgate.net Hydrolysis can lead to the formation of free necine bases and necic acids, which generally exhibit lower toxicity compared to the parent esters.

Emerging Research Directions and Future Perspectives for Clivorine

Identification of Novel Cellular Targets and Pathways

Understanding the precise cellular targets and pathways affected by clivorine is crucial for elucidating its toxicity. This compound is known to induce apoptotic cell death and oxidative stress in human normal liver L-02 cells. taylorandfrancis.com Research indicates that pyrrolizidine (B1209537) alkaloids (PAs), including this compound, can inhibit cell proliferation and induce apoptosis in a concentration-dependent manner in human hepatoma Huh-7.5 cells, with this compound showing significant potency. plos.org The mechanism of apoptosis induced by this compound in L-02 cells has been reported to involve the degradation of Bcl-xL protein, mitochondrial release of cytochrome c, and activation of caspases-3 and -9. plos.org

Furthermore, studies suggest that the Keap1/Nrf2 signaling pathway plays a critical role in maintaining cellular redox homeostasis and is an attractive target for preventing oxidative stress-related diseases, including liver injury induced by hepatotoxicants like this compound. sci-hub.se Activation of Nrf2 in the liver stimulates the expression of genes involved in antioxidant and anti-inflammatory responses, as well as detoxification. nih.gov These include genes like GCLC, GCLM, and HO-1, which are important antioxidative enzymes and Nrf2 target genes. sci-hub.se Research has explored the potential of natural compounds, such as the flavonoid quercetin, in preventing this compound-induced apoptotic cell death and oxidative stress injury by upregulating oxidative or metabolic stress-related genes and heat shock-related genes, thereby increasing liver GSH levels and ameliorating oxidative stress. taylorandfrancis.comnih.gov

Autophagy may also play a role in the toxicity of PAs, as this compound has been shown to modulate the mRNA expression of the autophagy-associated gene LC3 in Huh-7 cells. plos.org While autophagy can be an adaptive response to stress, excessive or dysregulated autophagy can contribute to cell death. plos.org

Development of Advanced Analytical and Detection Methods for this compound and Metabolites

Accurate identification and quantification of this compound and its metabolites in biological matrices are essential for pharmacokinetic and toxicological studies. A specific high-performance liquid chromatographic (HPLC) assay has been developed for the simultaneous qualitative and quantitative determination of this compound and four putative hepatotoxicity-related metabolites generated in rat microsomal incubation: dehydroretronecine (B1196577) (DHR), 7-glutathionyldehydroretronecine (7-GSH-DHR), 7,9-diglutathionyldehydroretronecine (7,9-diGSH-DHR), and clivoric acid. nih.govresearchgate.net This method utilizes a two-column setup with gradient elution and provides good reproducibility and accuracy. nih.gov

The in vitro metabolic pathway of this compound involves the initial formation of an unstable pyrrolic ester, which can then undergo hydrolysis, GSH conjugations, or covalent binding with hepatic tissues. researchgate.net The identification of clivoric acid and the detection of DHR and 7,9-diGSH-DHR as metabolites of an otonecine-type PA for the first time provide strong evidence supporting the role of the unstable pyrrolic ester in this compound-induced hepatotoxicity. researchgate.net

Advanced analytical techniques are increasingly being employed in metabolomics, which is the systematic study of all metabolites in a biological system. sysrevpharm.orgnih.gov Techniques like GC-MS/MS, UPLC-MS, and CE-MS, along with advanced NMR spectroscopy, are capable of effectively separating, identifying, and quantifying metabolites and their related pathways. sysrevpharm.org Liquid chromatography-mass spectrometry (LC-MS), particularly ultra-high-performance LC (UPLC-MS), has become a dominant technique for global metabolite profiling due to its ability to detect a broader range of analytes without derivatization. nih.gov These advanced methods are crucial for the ongoing research into this compound metabolism and the identification of novel metabolites and adducts.

Computational and Artificial Intelligence Applications in this compound Research

AI and computational tools can be used for in silico profiling of compounds, including the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and potential interactions with biological targets. ajol.info This can help prioritize research directions and potentially identify novel cellular targets or pathways affected by this compound based on its structural characteristics.

Q & A

Q. What frameworks support robust hypothesis generation in this compound research?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example: “Does this compound-induced hepatotoxicity depend on CYP3A4-mediated metabolic activation?” Literature gaps can be identified via systematic reviews of pyrrolizidine alkaloid toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |